![molecular formula C15H8Cl3NOS B11098905 3-Chloro-N-(3,4-dichlorophenyl)-1-benzothiophene-2-carboxamide](/img/structure/B11098905.png)
3-Chloro-N-(3,4-dichlorophenyl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-Chloro-N-(3,4-dichlorophenyl)-1-benzothiophene-2-carboxamide is a chemical compound with a molecular formula of C15H8Cl3NOS. It is known for its unique structure, which includes a benzothiophene ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(3,4-dichlorophenyl)-1-benzothiophene-2-carboxamide typically involves the reaction of 3,4-dichloroaniline with 3-chlorobenzothiophene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(3,4-dichlorophenyl)-1-benzothiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
3-Chloro-N-(3,4-dichlorophenyl)-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(3,4-dichlorophenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-(3,4-dichlorophenyl)-1-propanesulfonamide
- 3-Chloro-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide
Uniqueness
3-Chloro-N-(3,4-dichlorophenyl)-1-benzothiophene-2-carboxamide is unique due to its benzothiophene ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H8Cl3NOS |
---|---|
Molecular Weight |
356.7 g/mol |
IUPAC Name |
3-chloro-N-(3,4-dichlorophenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H8Cl3NOS/c16-10-6-5-8(7-11(10)17)19-15(20)14-13(18)9-3-1-2-4-12(9)21-14/h1-7H,(H,19,20) |
InChI Key |
UIWALRFPVGLRBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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